Welcome to the BenchChem Online Store!
molecular formula C11H10BrNO3 B8408555 Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Cat. No. B8408555
M. Wt: 284.11 g/mol
InChI Key: FKRBJDRTFKFUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018214B2

Procedure details

A mixture of 2-(4-bromo-2-nitro-phenyl)-2-methyl-malonic acid dimethyl ester (5 g, 14.4 mmol) in AcOH (30 mL) containing iron powder (2.4 g, 43.3 mmol) was stirred at 95° C. for 1 h. After that time a second aliquot of iron powder was added (803 mg, 14.4 mmol) and the stirring was maintained for an additional hour. The solvent was then removed in vacuo and the residue dissolved in EtOAc. The solid was collected by filtration and dissolved in 2 M aqueous HCl (20 mL). The mixture was stirred for 1 h at room temperature and the product was then extracted with DCM (3×). The organic phase was dried over MgSO4 and concentrated in vacuo to give the title compound (2.7 g) as a white solid. MS: [M+H]+=284.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]([C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[N+:17]([O-])=O)([CH3:9])[C:5](OC)=[O:6]>CC(O)=O.[Fe]>[CH3:1][O:2][C:3]([C:4]1([CH3:9])[C:10]2[C:11](=[CH:12][C:13]([Br:16])=[CH:14][CH:15]=2)[NH:17][C:5]1=[O:6])=[O:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(C(=O)OC)(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirring was maintained for an additional hour
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 M aqueous HCl (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was then extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1(C(NC2=CC(=CC=C12)Br)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.